Lipophilicity (logP) Comparison: Chlorcarvacrol vs. Carvacrol and Thymol
Chlorcarvacrol exhibits a higher calculated partition coefficient (logP = 3.97) compared to its non-chlorinated parent carvacrol (logP ≈ 3.4-3.5) and structural isomer thymol (logP ≈ 3.3-3.4), indicating significantly enhanced lipophilicity due to chlorine substitution [1]. This increase in logP of approximately 0.5 units corresponds to an approximately 3-fold greater partitioning into lipid phases based on the logP scale [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.97 |
| Comparator Or Baseline | Carvacrol: ~3.4-3.5; Thymol: ~3.3-3.4 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 (approx. 3-5x greater lipophilicity) |
| Conditions | Calculated logP values using ACD/Labs algorithm; experimental conditions not applicable |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and tissue distribution, making chlorcarvacrol a more suitable candidate for formulations requiring improved bioavailability or penetration of lipid-rich barriers, but also necessitates different solvent systems and handling procedures compared to carvacrol or thymol.
- [1] SIELC Technologies. Carvasept HPLC Application Note. 2018. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. 1995. View Source
